

(S)-Metoprolol-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: (S)-Metoprolol-d7

Cat. No.: B12431325

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Technical Guide: (S)-Metoprolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-Metoprolol-d7**, a deuterated isotopologue of the active enantiomer of Metoprolol. It is intended to serve as a core resource for researchers and professionals engaged in drug development and analysis, offering key data, experimental protocols, and mechanistic insights. **(S)-Metoprolol-d7** is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of Metoprolol quantification in biological matrices.

Core Compound Data

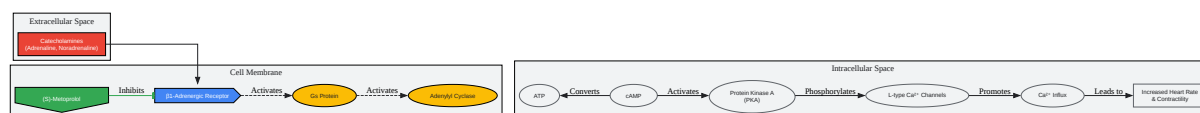
The fundamental physicochemical properties of **(S)-Metoprolol-d7** are summarized below. These data are essential for accurate weighing, solution preparation, and mass spectrometry-based analyses.

Parameter	Value	Citations
CAS Number	1292906-91-2	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₈ D ₇ NO ₃	[1] [3]
Molecular Weight	274.41 g/mol	[1] [4] [3]
Synonyms	(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7, (-)-Metoprolol-d7, (S)-(-)-Metoprolol-d7	[1] [5] [3]

Mechanism of Action: β 1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β -adrenergic antagonist that primarily targets β 1-adrenergic receptors in cardiac tissue.[\[1\]](#)[\[4\]](#)[\[2\]](#) The (S)-enantiomer is the active form of the drug. By competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to these receptors, Metoprolol reduces downstream signaling cascades.[\[4\]](#)[\[2\]](#) This blockade results in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[\[4\]](#)[\[6\]](#)

The signaling pathway initiated by β 1-adrenergic receptor activation and its inhibition by (S)-Metoprolol is depicted below.



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(S)-Metoprolol Signaling Pathway

Experimental Protocols

(S)-Metoprolol-d7 is an ideal internal standard for the quantification of Metoprolol in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.

Objective:

To quantify the concentration of Metoprolol in human plasma using **(S)-Metoprolol-d7** as an internal standard.

Materials and Reagents:

- Metoprolol reference standard
- **(S)-Metoprolol-d7** (internal standard, IS)
- Human plasma (with K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (or Ammonium acetate)
- Water (Milli-Q or equivalent)
- Methyl tertiary-butyl ether (MTBE) for extraction

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 50 x 4.6 mm, 3.5 μ m)

Procedure:

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of Metoprolol (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of **(S)-Metoprolol-d7** (e.g., 1 mg/mL) in methanol.
- From these stocks, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Sample Preparation (Liquid-Liquid Extraction):

- To 100 μ L of plasma sample (calibrator, QC, or unknown), add 25 μ L of the **(S)-Metoprolol-d7** working solution.
- Vortex briefly to mix.
- Add 1 mL of MTBE as the extraction solvent.
- Vortex vigorously for 5-10 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the mobile phase.
- Inject a small volume (e.g., 10 μ L) into the LC-MS/MS system.

3. LC-MS/MS Analysis:

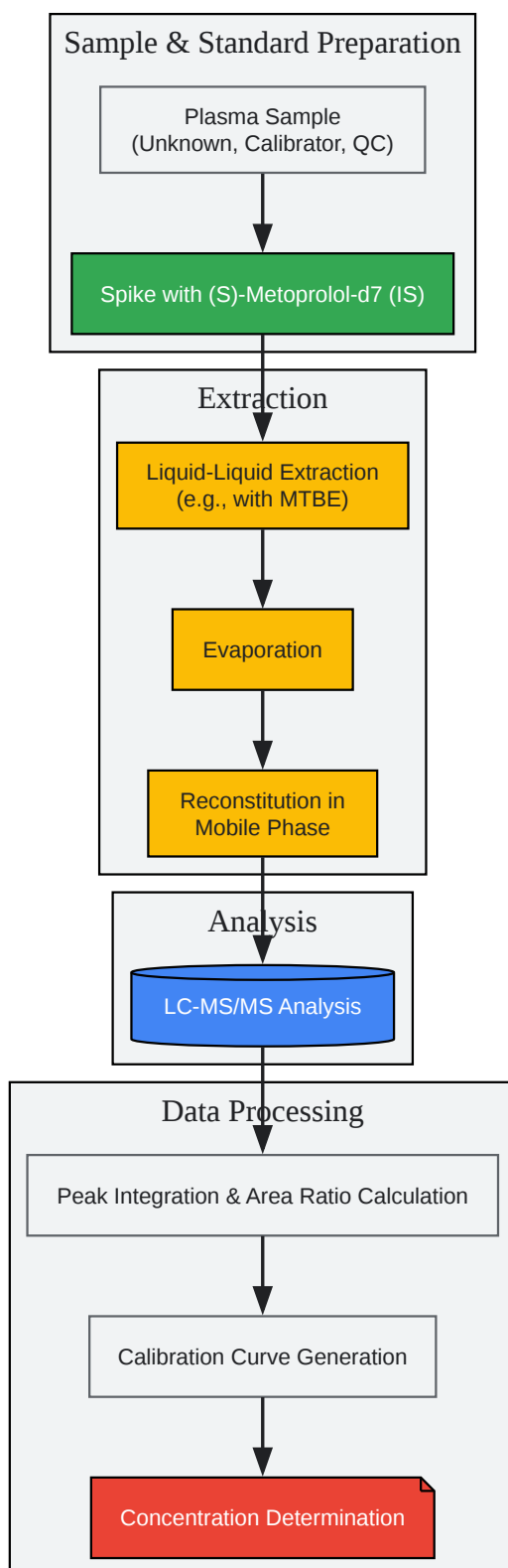
- Chromatographic Separation:
 - Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate or water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
 - Flow Rate: 0.5 - 0.8 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 40 °C).
- Mass Spectrometric Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Metoprolol: m/z 268.1 \rightarrow 116.2
 - **(S)-Metoprolol-d7**: m/z 275.2 \rightarrow 123.2 (Note: The exact m/z will depend on the deuteration pattern)

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Metoprolol to **(S)-Metoprolol-d7** against the nominal concentration of the calibration standards.
- Use a linear regression model to fit the data.

- Determine the concentration of Metoprolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for a typical bioanalytical method using **(S)-Metoprolol-d7** is illustrated below.



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Bioanalytical Workflow Using (S)-Metoprolol-d7

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References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metoprolol - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
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